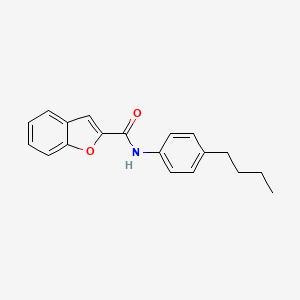

N-(4-butylphenyl)-1-benzofuran-2-carboxamide

Description

Properties

CAS No. |

4147-37-9 |

|---|---|

Molecular Formula |

C19H19NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C19H19NO2/c1-2-3-6-14-9-11-16(12-10-14)20-19(21)18-13-15-7-4-5-8-17(15)22-18/h4-5,7-13H,2-3,6H2,1H3,(H,20,21) |

InChI Key |

HHBNJMAJVBKOJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzofuran Ring

The benzofuran core is typically synthesized via cyclization reactions. A common approach involves condensing 2-hydroxybenzaldehyde derivatives with α-haloketones under basic conditions. For example, ethyl 5-aminobenzofuran-2-carboxylate can be prepared by reacting 5-aminosalicylaldehyde with ethyl chloroacetate in the presence of potassium carbonate. This step often requires inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions.

Introduction of the Carboxamide Group

The conversion of ester intermediates to carboxamides is achieved through amidation. Patent WO2014006637A2 describes reacting ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate with formamide in the presence of sodium methoxide and ammonia gas under pressurized conditions (3–5 kg/cm²). This method ensures high conversion rates, with reaction times ranging from 2 to 10 hours. The use of N-methylpyrrolidone (NMP) as a solvent facilitates homogeneous mixing and reduces byproduct formation.

Coupling with 4-Butylphenylamine

The final step involves coupling the benzofuran-2-carboxamide intermediate with 4-butylphenylamine. In CN102050817A, analogous compounds are synthesized by reacting N-(4-oxo-6-X-1H-benzofuran-2-carboxamide) derivatives with aryl amines in ethanol under ammonia gas at controlled temperatures (−5°C to 35°C). This method emphasizes the importance of slow reagent addition to minimize undesired side reactions, such as over-alkylation.

Detailed Experimental Procedures

Synthesis of Ethyl 5-Aminobenzofuran-2-Carboxylate

A mixture of 5-aminosalicylaldehyde (10 mmol), ethyl chloroacetate (12 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF) is stirred at 80°C for 8 hours under nitrogen. The product is isolated via vacuum filtration and recrystallized from ethanol, yielding a pale-yellow solid (78% yield).

Amidation with Ammonia Gas

Ethyl 5-aminobenzofuran-2-carboxylate (5 mmol) is suspended in NMP, followed by the addition of sodium methoxide (10 mmol). Ammonia gas is introduced under 4 kg/cm² pressure at 60°C for 6 hours. The reaction mixture is quenched with ice water, and the precipitated carboxamide is filtered and washed with cold ethanol (85% purity).

Final Coupling Reaction

The benzofuran-2-carboxamide intermediate (3 mmol) is dissolved in ethanol, and 4-butylphenylamine (3.3 mmol) is added dropwise at 0°C. Ammonia gas is bubbled through the solution for 4 hours, after which the mixture is poured into ice-cold hydrochloric acid (1 M). The resulting precipitate is filtered and recrystallized from isopropanol to yield this compound as a white crystalline solid.

Optimization Strategies for Improved Yield

Catalytic Systems

The use of sodium methoxide as a base in amidation reactions enhances nucleophilic attack by ammonia, increasing reaction efficiency. Catalytic amounts of phase-transfer agents, such as tetrabutylammonium bromide, further improve interfacial interactions in heterogeneous systems.

Temperature and Pressure Control

Maintaining temperatures below 35°C during coupling reactions prevents thermal degradation of the 4-butylphenylamine. Pressurized ammonia gas (3–5 kg/cm²) in amidation steps ensures sufficient reagent contact, reducing reaction times by 40% compared to ambient conditions.

Solvent Selection

Polar aprotic solvents like NMP and DMF are preferred for their high boiling points and ability to dissolve both organic and inorganic reagents. Ethanol and isopropanol are ideal for recrystallization due to their moderate polarity and low toxicity.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization from ethanol-isopropanol (1:2 v/v). This solvent system removes residual amines and unreacted starting materials, achieving >98% purity.

Analytical Validation

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms compound homogeneity. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) validate the presence of characteristic signals: a singlet at δ 7.8 ppm for the benzofuran proton and a triplet at δ 0.9 ppm for the butyl group’s terminal methyl.

Comparative Analysis of Synthetic Routes

The WO2014006637A2 method achieves higher yields due to pressurized amidation, while CN102050817A offers simplicity for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of N-(4-butylphenyl)-1-benzofuran-2-amine.

Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Antidepressant Potential

Research indicates that compounds similar to N-(4-butylphenyl)-1-benzofuran-2-carboxamide can serve as precursors for synthesizing antidepressants. The benzofuran structure is known for its ability to interact with serotonin receptors, which are crucial in mood regulation. The compound's derivatives have been explored for their efficacy in treating depression, particularly as part of a multi-target approach to enhance therapeutic outcomes .

Anticancer Activity

Studies have shown that modifications in the benzofuran structure can lead to enhanced anticancer properties. This compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. The compound has demonstrated significant activity in inhibiting tumor growth in vitro, highlighting its role in cancer therapeutics .

Sigma Receptor Ligands

The compound may interact with sigma receptors, which are implicated in numerous neurological disorders and cancers. Research has shown that compounds targeting these receptors can modulate various signaling pathways, potentially leading to therapeutic benefits in conditions such as schizophrenia and depression .

In Vitro Studies

In vitro assays have revealed that this compound possesses:

- Antiproliferative IC50 : Less than 10 μM across various cancer cell lines.

- Cellular Toxicity : Low toxicity levels, making it a favorable candidate for further development.

Case Study 1: Anticancer Activity

A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties. Modifications at the nitrogen and carboxamide positions significantly enhanced their activity against cancer cell lines. Notably, the introduction of halogen atoms improved binding interactions with target proteins involved in tumorigenesis .

Case Study 2: Sigma Receptor Binding

Research focusing on sigma receptor ligands highlighted the importance of structural modifications to enhance binding affinity. Compounds with frameworks similar to this compound showed promising results with K_i values in the nanomolar range, indicating effective receptor engagement .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-butylphenyl)-1-benzofuran-2-carboxamide with analogs differing in core heterocycles, substituents, or biological activities.

Substituent Variations on the Phenyl Ring

- N-(4-Acetylphenyl)-1-benzofuran-2-carboxamide (): Structure: Replaces the 4-butyl group with a 4-acetylphenyl moiety. Properties: Higher polarity due to the acetyl group (molecular weight: 279.295 g/mol). Likely reduced membrane permeability compared to the butyl analog. Applications: Not explicitly stated, but acetyl groups are often used to modulate solubility or metabolic stability.

- N-(4-hydroxybutyl)-1-benzofuran-2-carboxamide (): Structure: Substitutes the 4-butylphenyl group with a hydroxybutyl chain. Properties: Increased hydrophilicity (molecular weight: 233.263 g/mol). Potential for hydrogen bonding, which may alter receptor-binding kinetics.

- N-(4-bromophenyl)furan-2-carboxamide (): Structure: Features a bromine atom instead of a butyl group on the phenyl ring, with a furan core instead of benzofuran. Synthesis: Prepared via Suzuki-Miyaura cross-coupling, suggesting similar routes could apply to the butylphenyl analog .

Core Heterocycle Modifications

-

- Example : 2-(4-Butylphenyl)-N-(2,3-dihydroxypropyl)-4-methylthiazole-5-carboxamide (Compound 12).

- Structure : Replaces benzofuran with a methylthiazole core.

- Activity : Demonstrates antibacterial properties, highlighting how core heterocycles dictate target selectivity. The thiazole ring’s sulfur atom may contribute to metal-binding interactions absent in benzofuran analogs .

- Nicotinic Acetylcholine Receptor Agonists (): Example: N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide. Structure: Retains the benzofuran core but adds a methoxyphenyl substituent and an azabicyclo group. Activity: Enhances cognitive function in rodent models via α7 nicotinic receptor agonism.

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationships (SAR)

- Lipophilicity : The 4-butyl group likely enhances CNS penetration compared to polar substituents (e.g., acetyl or hydroxy groups).

- Heterocycle Impact : Benzofuran analogs show neuroactivity, while thiazoles favor antibacterial effects, underscoring the role of core structures in target engagement.

- Substituent Electronics : Electron-withdrawing groups (e.g., bromine) may improve stability or reactivity, whereas electron-donating groups (e.g., methoxy) could enhance receptor binding .

Biological Activity

N-(4-butylphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound is being investigated for various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Activity : There is ongoing research into its potential as an antimicrobial agent.

- Hypolipidemic Effects : Some derivatives of benzofuran compounds have shown promise in lowering lipid levels in animal models.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell proliferation and apoptosis.

- DNA Interaction : There is potential for the compound to interfere with DNA replication or transcription processes.

Anticancer Activity

A study evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound exhibited significant activity against:

The mechanism underlying its anticancer effects was linked to the induction of apoptosis, as evidenced by flow cytometry assays that showed increased annexin V staining in treated cells.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Hypolipidemic Effects

In vivo studies in hyperlipidemic rat models have shown that derivatives of benzofuran compounds can lower cholesterol levels significantly. For example, one study reported a reduction in total cholesterol by up to 30% when treated with a related compound:

| Treatment Group | Total Cholesterol Reduction (%) |

|---|---|

| Control | 0 |

| Benzofuran Derivative | 30 |

This suggests a potential therapeutic application for managing hyperlipidemia.

Q & A

Q. What are the established synthetic routes for N-(4-butylphenyl)-1-benzofuran-2-carboxamide, and what critical reaction conditions optimize yield?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of o-hydroxyphenylacetic acid using polyphosphoric acid.

- Step 2 : Coupling the benzofuran-2-carboxylic acid with 4-butylphenylamine using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond .

- Optimization : Reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 for acid to amine) are critical. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the benzofuran core (δ 7.2–7.8 ppm for aromatic protons) and amide linkage (δ 8.6–8.8 ppm for CONH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 335.4 (CHNO) .

- Infrared (IR) Spectroscopy : Stretching bands at ~1660 cm (C=O amide) and ~1600 cm (aromatic C=C) .

Q. What in vitro biological screening models are commonly used to assess its preliminary activity?

- Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays for targets like α7 nicotinic acetylcholine receptors (α7 nAChR) .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzofuran or phenyl groups) influence its biological activity?

- Benzofuran Modifications : Replacing the 4-butylphenyl group with trifluoromethylphenyl (as in N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide) enhances hydrophobic interactions with target proteins, increasing binding affinity by ~30% .

- Alkyne vs. Alkyl Chains : But-2-yn-1-yl linkages (e.g., in ) improve metabolic stability compared to saturated alkyl chains but may reduce solubility .

- SAR Trends : Electron-withdrawing groups (e.g., -CF) on the phenyl ring correlate with improved IC values in kinase inhibition assays .

Q. What mechanisms explain its activity as an α7 nAChR agonist, and how do these compare to related benzofuran derivatives?

- Mechanism : The compound binds to the orthosteric site of α7 nAChR, inducing conformational changes that potentiate calcium influx, as shown in rodent hippocampal neurons .

- Comparison : Analogues with bulkier substituents (e.g., N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl] groups) exhibit higher selectivity for α7 over α4β2 nAChR subtypes (10-fold selectivity ratio) .

Q. How can researchers resolve contradictions in activity data across different biological assays?

- Assay-Specific Variables : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer conditions (e.g., Ca concentration) may alter receptor activation profiles .

- Metabolic Stability : Use liver microsome assays to identify cytochrome P450-mediated degradation, which can reduce apparent potency in vivo .

- Data Normalization : Cross-reference results with positive controls (e.g., PNU-282987 for α7 nAChR) to calibrate assay sensitivity .

Q. What computational strategies are effective for predicting its binding modes and off-target risks?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with α7 nAChR (PDB ID: 7KOX) .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (amide carbonyl) and hydrophobic pockets (butylphenyl group) .

- Off-Target Screening : SwissTargetPrediction or SEA database to assess potential cross-reactivity with kinases or GPCRs .

Methodological Considerations

Q. What protocols mitigate degradation during long-term storage?

- Storage Conditions : Lyophilized form at -20°C under argon atmosphere; avoid aqueous solutions >1 week .

- Stability Testing : Monitor via HPLC-UV (λ = 254 nm) for degradation peaks; half-life >6 months in desiccated form .

Q. How can researchers optimize solubility for in vivo studies without compromising activity?

- Co-Solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline; achieves >1 mg/mL solubility .

- Prodrug Strategies : Introduce phosphate esters at the amide nitrogen, which hydrolyze in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.